molecular formula C8H10BrNO3 B13069115 3-Amino-3-(5-bromofuran-2-yl)butanoic acid

3-Amino-3-(5-bromofuran-2-yl)butanoic acid

Cat. No.: B13069115
M. Wt: 248.07 g/mol
InChI Key: WBADFYHCYLPWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(5-bromofuran-2-yl)butanoic acid is an organic compound with the molecular formula C₈H₁₀BrNO₃ and a molecular weight of 248.07 g/mol . This compound is characterized by the presence of an amino group, a brominated furan ring, and a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromofuran-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-3-(5-bromofuran-2-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromofuran-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on the molecular pathways involved are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-chlorofuran-2-yl)butanoic acid
  • 3-Amino-3-(5-iodofuran-2-yl)butanoic acid
  • 3-Amino-3-(5-methylfuran-2-yl)butanoic acid

Uniqueness

Compared to similar compounds, 3-Amino-3-(5-bromofuran-2-yl)butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications .

Properties

Molecular Formula

C8H10BrNO3

Molecular Weight

248.07 g/mol

IUPAC Name

3-amino-3-(5-bromofuran-2-yl)butanoic acid

InChI

InChI=1S/C8H10BrNO3/c1-8(10,4-7(11)12)5-2-3-6(9)13-5/h2-3H,4,10H2,1H3,(H,11,12)

InChI Key

WBADFYHCYLPWAY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(O1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.